N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

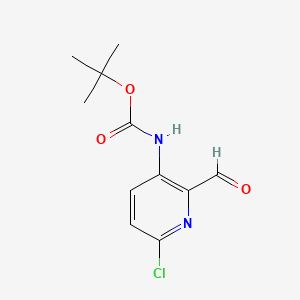

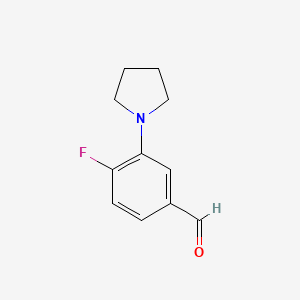

“N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

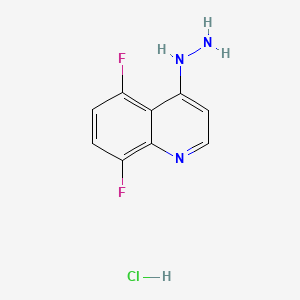

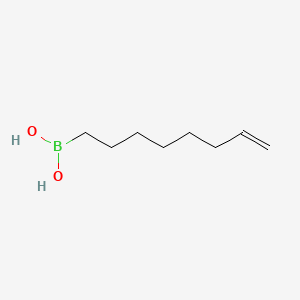

The molecular formula of this compound is C15H22BNO3 . Its structure includes a benzamide group attached to a boron atom, which is part of a dioxaborolane ring. This ring also contains four methyl groups .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 275.15 . More specific physical and chemical properties, such as melting point and solubility, are not provided in the search results .Scientific Research Applications

Organic Synthesis

This compound is used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Drug Design

Boronic acids and their esters, including this compound, are highly considered for the design of new drugs . They are particularly suitable as boron-carriers for neutron capture therapy .

Drug Delivery Devices

This compound is also used in the development of drug delivery devices . However, these compounds are only marginally stable in water. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Preparation of Selective Glucocorticoid Receptor Agonists

This compound is used as a reactant for the preparation of selective glucocorticoid receptor agonists . These agonists are used in the treatment of a variety of conditions, including inflammatory and autoimmune diseases.

Preparation of Checkpoint 1 Kinase (CHK1) Inhibitors

It is also used in the preparation of (thienopyridine)carboxamides as checkpoint 1 kinase (CHK1) inhibitors . CHK1 inhibitors are being studied for their potential use in cancer treatment.

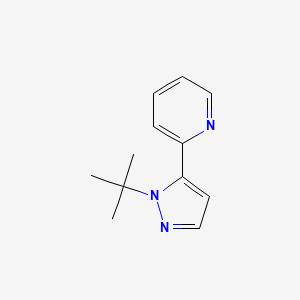

Preparation of ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin

This compound is used in the preparation of [(pyrrolo[2,3-b]pyridinyl)methylene]hydroxybenzofuranones as ATP-competitive inhibitors of the mammalian target of rapamycin . These inhibitors are being researched for their potential use in the treatment of cancer.

Mechanism of Action

Target of Action

It’s known that boronic acids and their derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound’s mode of action is primarily through its role as a reagent in organic synthesis . In the context of Suzuki-Miyaura cross-coupling reactions, it acts as a boron source, coupling with aryl or vinyl halides in the presence of a palladium catalyst .

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways as it’s primarily used as a reagent in organic synthesis . .

properties

IUPAC Name |

N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-9-7-12(8-10-13)11-14(19)18(5)6/h7-10H,11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFLYUIVDOUTRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682276 |

Source

|

| Record name | N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |

CAS RN |

1256359-80-4 |

Source

|

| Record name | N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.